Cyclopent-1-ene-1,2-dicarbonitrile

Catalog No.
S15959453
CAS No.
54095-53-3
M.F
C7H6N2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopent-1-ene-1,2-dicarbonitrile

CAS Number

54095-53-3

Product Name

Cyclopent-1-ene-1,2-dicarbonitrile

IUPAC Name

cyclopentene-1,2-dicarbonitrile

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C7H6N2/c8-4-6-2-1-3-7(6)5-9/h1-3H2

InChI Key

HEXQKPDCBSWTHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)C#N)C#N

Cyclopent-1-ene-1,2-dicarbonitrile is an organic compound characterized by the molecular formula C7H6N2C_7H_6N_2 and a molecular weight of approximately 118.14 g/mol. This compound features a cyclopentene ring with two nitrile functional groups attached to the first and second carbon atoms, respectively. The presence of these nitrile groups significantly influences the compound's reactivity and potential applications in organic synthesis and medicinal chemistry .

Cyclopent-1-ene-1,2-dicarbonitrile is versatile in its chemical reactivity, undergoing various reactions:

  • Oxidation: This compound can be oxidized to yield corresponding dicarboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The nitrile groups are also reactive towards nucleophilic substitution, allowing for the formation of various derivatives when reacted with nucleophiles such as amines or alcohols under acidic or basic conditions .

Common Reagents and Conditions

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4, CrO3Cyclopentane-1,2-dicarboxylic acid
ReductionLiAlH4, H2Cyclopentane-1,2-diamine
SubstitutionAmines, AlcoholsVarious substituted cyclopentane derivatives

Research into the biological activity of cyclopent-1-ene-1,2-dicarbonitrile and its derivatives indicates potential antimicrobial and anticancer properties. The compound's ability to interact with biological targets is under investigation, particularly in the context of drug development aimed at treating various diseases. Its reactivity due to the nitrile groups allows for modifications that may enhance biological efficacy .

Cyclopent-1-ene-1,2-dicarbonitrile can be synthesized through several methods:

  • Tandem Giese/Horner-Wadsworth-Emmons Reaction: This method employs visible light and a photocatalyst (fac-Ir(ppy)3) to facilitate the formation of new carbon-carbon bonds under mild conditions. Anhydrous solvents and inert atmospheres are typically used to optimize yields.
  • Oxidation of Cyclopentene Derivatives: Cyclopentene can be oxidized using strong oxidizing agents to produce cyclopent-1-ene-1,2-dicarbonitrile as an intermediate or final product .

Industrial Production Methods

While specific industrial methods are not extensively documented, principles from large-scale organic synthesis apply. Techniques such as continuous flow reactors and photochemical reactors could enhance efficiency and scalability in production processes.

Cyclopent-1-ene-1,2-dicarbonitrile finds applications across various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules and heterocycles.
  • Pharmaceutical Development: The compound is explored for its potential in drug design aimed at specific biological targets.
  • Material Science: It contributes to producing specialty chemicals and advanced materials, including polymers used in electronics .

The interaction studies involving cyclopent-1-ene-1,2-dicarbonitrile focus on its reactivity with nucleophiles and electrophiles. These interactions are critical for understanding how modifications to the compound can lead to derivatives with enhanced biological activities or improved material properties. Research continues into how these interactions can be harnessed for therapeutic applications .

Cyclopent-1-ene-1,2-dicarbonitrile has several structurally related compounds that share some properties but differ in reactivity and applications:

Compound NameMolecular FormulaKey Features
CyclopentadieneC5H6C_5H_6Known for Diels-Alder reactions; less reactive than cyclopent-1-ene-1,2-dicarbonitrile.
Cyclopent-4-ene-1,3-dioneC5H4O2C_5H_4O_2Utilized as an electron-withdrawing group; distinct from the dual nitrile functionality.
Cyclopentane-1,2-dicarboxylic acidC7H8O4C_7H_8O_4Similar structure but lacks nitrile groups; used in different chemical pathways.

Uniqueness

The uniqueness of cyclopent-1-ene-1,2-dicarbonitrile lies in its dual nitrile functionality, which imparts distinct reactivity compared to other cyclopentene derivatives. This characteristic makes it a versatile intermediate in organic synthesis and valuable for developing new materials and pharmaceuticals .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

118.053098200 g/mol

Monoisotopic Mass

118.053098200 g/mol

Heavy Atom Count

9

UNII

F4K83TT7JQ

Dates

Last modified: 08-15-2024

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